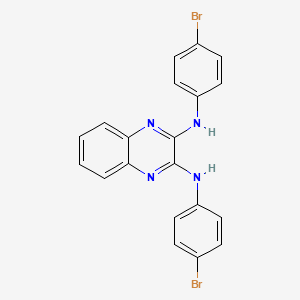
N,N'-bis(4-bromophenyl)quinoxaline-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of two bromophenyl groups attached to the quinoxaline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine typically involves the condensation of o-phenylenediamine with 4-bromobenzil under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is heated to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines .
Wissenschaftliche Forschungsanwendungen
N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Wirkmechanismus
The mechanism of action of N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2,N3-bis(4-fluorophenyl)quinoxaline-2,3-diamine
- N2,N3-bis(3-chlorophenyl)quinoxaline-2,3-diamine
- 2,3-di(thio-4-chlorophenyl)quinoxaline
Uniqueness
N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets .
Eigenschaften
Molekularformel |
C20H14Br2N4 |
|---|---|
Molekulargewicht |
470.2 g/mol |
IUPAC-Name |
2-N,3-N-bis(4-bromophenyl)quinoxaline-2,3-diamine |
InChI |
InChI=1S/C20H14Br2N4/c21-13-5-9-15(10-6-13)23-19-20(24-16-11-7-14(22)8-12-16)26-18-4-2-1-3-17(18)25-19/h1-12H,(H,23,25)(H,24,26) |
InChI-Schlüssel |
NVDLICVFRRZMPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















